2,2-Dichloro-1,1,1-trifluoropentane

Description

Historical Context of Halogenated Alkanes in Chemical Research

The study of halogenated alkanes dates back to the 19th century, with the development of organic chemistry and the understanding of alkane structures. epa.gov Early research focused on the synthesis of simple haloalkanes, which quickly became valuable intermediates in the production of a wide array of other organic compounds. epa.govsmolecule.com The 20th century saw a dramatic expansion in the use of halogenated alkanes as refrigerants (chlorofluorocarbons or CFCs), solvents, propellants, fire extinguishants, and in pharmaceuticals. epa.govepa.gov

The radical chain substitution reaction, often initiated by sunlight, is a fundamental method for halogenating alkanes. pcc.eu For instance, the reaction of methane (B114726) with chlorine can produce chloromethane, and further reactions can lead to more highly chlorinated derivatives like dichloromethane (B109758) and tetrachloromethane. pcc.eu The reactivity of these compounds is heavily influenced by the nature of the halogen atom, with iodine-containing compounds being the most active and chlorine-containing ones being less so. pcc.eu The stability and properties of halogenated alkanes are also affected by the degree of branching in the carbon chain. pcc.eu

However, the widespread use of certain halogenated alkanes, particularly CFCs, led to significant environmental concerns in the latter half of the 20th century due to their role in stratospheric ozone depletion. This has driven a new wave of research focused on developing safer alternatives with lower environmental impact, such as hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). industrialchemicals.gov.au

Nomenclature and Structural Representations of 2,2-Dichloro-1,1,1-trifluoropentane

The systematic naming of halogenated alkanes follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The halogen atoms are treated as substituents on the main alkane chain and are listed with numerical prefixes to indicate their position. libretexts.org

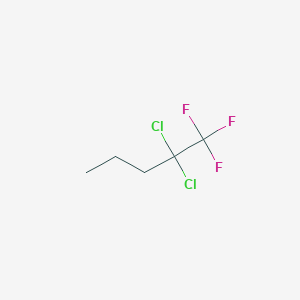

For the compound This compound , the IUPAC name clearly defines its structure:

Pentane (B18724) : The parent alkane has a five-carbon chain.

1,1,1-trifluoro : Three fluorine atoms are attached to the first carbon atom (C1).

2,2-dichloro : Two chlorine atoms are attached to the second carbon atom (C2).

The structural representation of this compound is as follows:

Basic identifiers for this compound are available, though detailed physicochemical data is scarce in publicly accessible literature. epa.govmolaid.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇Cl₂F₃ | molaid.com |

| Molecular Weight | 195.01 g/mol | molaid.com |

| CAS Number | 261503-35-9 | epa.gov |

Current Research Gaps and Future Directions in Halogenated Pentane Chemistry

The case of this compound highlights a significant research gap in the field of halogenated pentanes. While simpler halogenated alkanes have been extensively studied, longer-chain and more complexly substituted derivatives often lack comprehensive characterization. The primary research gap for this compound is the near-complete absence of published experimental data regarding its synthesis, physical properties, reactivity, and potential applications.

Future research in halogenated pentane chemistry is likely to be driven by several factors:

Development of Novel Synthesis Methods : Exploring efficient and selective methods for the synthesis of complex halogenated pentanes is a key area of interest. This could involve novel catalytic systems or reaction pathways.

Search for Specialized Applications : Given their diverse properties, halogenated pentanes could find use as specialized solvents, new building blocks for organic synthesis, or materials with unique thermal or electrical properties. Research is needed to explore these potential applications.

Structure-Property Relationship Studies : A deeper understanding of how the number, type, and position of halogen atoms in a pentane chain influence its physical and chemical properties is crucial. This knowledge can guide the design of new molecules with desired characteristics.

Computational Chemistry : In the absence of experimental data, computational modeling can provide valuable insights into the predicted properties and behavior of compounds like this compound.

The study of such compounds, while challenging due to their obscurity, is essential for expanding the fundamental knowledge of organic chemistry and potentially uncovering new materials and technologies.

Structure

2D Structure

3D Structure

Properties

CAS No. |

261503-35-9 |

|---|---|

Molecular Formula |

C5H7Cl2F3 |

Molecular Weight |

195.01 g/mol |

IUPAC Name |

2,2-dichloro-1,1,1-trifluoropentane |

InChI |

InChI=1S/C5H7Cl2F3/c1-2-3-4(6,7)5(8,9)10/h2-3H2,1H3 |

InChI Key |

NIQUBVPERNFQTM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(F)(F)F)(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Dichloro 1,1,1 Trifluoropentane

Precursor Selection and Design for Halogenated Pentane (B18724) Synthesis

The choice of starting material is critical in directing the synthesis towards the desired product, 2,2-dichloro-1,1,1-trifluoropentane. The precursor must contain the essential carbon skeleton and functional groups that facilitate the selective introduction of chlorine and fluorine atoms.

One potential precursor is 1,1,1-trifluoropentane (B1361525) . The existing trifluoromethyl group at the C1 position can influence the reactivity of the rest of the molecule. The reaction of trichloromethyl radicals with 1,1,1-trifluoropentane has been studied, indicating that the C-H bonds in this molecule are susceptible to radical attack. rsc.org However, free-radical halogenation of alkanes is often unselective, leading to a mixture of products. libretexts.orgwikipedia.org For instance, the chlorination of pentane yields a mixture of 1-chloropentane, 2-chloropentane, and 3-chloropropane, along with more highly chlorinated derivatives. vaia.com

Another approach involves starting with an unsaturated precursor, such as a pentene or pentyne derivative . The double or triple bond provides a reactive site for the controlled addition of halogens. For example, the addition of chlorine and a trifluoromethyl group across a double bond could be a viable strategy.

Alternatively, a precursor already containing some of the required halogen atoms, such as a partially chlorinated or fluorinated pentane, could be employed. For instance, a compound like 1,1,1-trifluoro-2-chloropentane could be a logical intermediate, which would then require selective dichlorination at the C2 position. The synthesis of related chloro-fluoro ethanes often involves the reaction of chlorinated precursors with hydrogen fluoride. nist.gov

A summary of potential precursor strategies is presented in the table below.

| Precursor Strategy | Example Precursor(s) | Key Transformation(s) | Challenges |

| Direct Halogenation of a Fluorinated Alkane | 1,1,1-Trifluoropentane | Selective dichlorination at C2 | Lack of selectivity in free-radical reactions. |

| Halogenation of an Unsaturated Precursor | Pentene or Pentyne derivatives | Dichloro- and trifluoro-functionalization | Control of regioselectivity and stereoselectivity. |

| Stepwise Halogenation of a Partially Halogenated Alkane | 1,1,1-Trifluoro-2-chloropentane | Selective dichlorination | Avoiding over-halogenation and side reactions. |

Catalytic Systems in Halogenation and Fluorination Reactions

The development of selective catalytic systems is paramount for the successful synthesis of this compound. Both chlorination and fluorination reactions can be facilitated by various types of catalysts.

Lewis acids are commonly employed to enhance the electrophilicity of halogenating agents. rsc.org For chlorination, catalysts such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) can activate chlorine, facilitating its addition to a substrate. In the context of synthesizing related chlorofluoroalkanes, antimony pentachloride has been used as a catalyst for the reaction of chlorinated ethanes with hydrogen fluoride. masterorganicchemistry.com

For fluorination, a range of electrophilic fluorinating agents are available, often used in conjunction with a catalyst. Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) have been successfully used in various fluorination reactions. The catalytic systems for these transformations can include transition metal complexes and organocatalysts.

Transition metal catalysis offers a powerful tool for selective C-H functionalization. Manganese porphyrin complexes, for example, have been shown to catalyze the selective C-H chlorination and fluorination of aliphatic molecules. researchgate.net These catalysts can operate via a high-valent oxo-metal intermediate that abstracts a hydrogen atom, followed by halogen rebound to the resulting radical.

Free-radical reactions , while often unselective, can be controlled to some extent by the choice of initiator and reaction conditions. wikipedia.orglibretexts.org The use of light (photochemical initiation) or heat can generate halogen radicals that initiate a chain reaction. libretexts.org The reactivity of different C-H bonds towards radical abstraction follows the order: tertiary > secondary > primary. libretexts.org In the case of 1,1,1-trifluoropentane, the electron-withdrawing nature of the CF₃ group would influence the reactivity of the adjacent C-H bonds.

The following table summarizes some catalytic systems relevant to the synthesis of halogenated pentanes.

| Reaction Type | Catalyst/Reagent | Example Application | Reference |

| Lewis Acid Catalyzed Chlorination | AlCl₃, FeCl₃ | Ene addition of chloral (B1216628) to alkenes | rsc.org |

| Lewis Acid Catalyzed Fluorination | Antimony pentachloride | Synthesis of 1,1-dichloro-2,2,2-trifluoroethane | masterorganicchemistry.com |

| Transition Metal Catalyzed Halogenation | Mn(TPFPP)Cl | Selective C-H chlorination and fluorination of alkanes | researchgate.net |

| Electrophilic Fluorination | Selectfluor, NFSI | General fluorination of organic compounds | N/A |

| Free-Radical Halogenation | Cl₂, light/heat | Chlorination of alkanes | libretexts.orgwikipedia.org |

Reaction Mechanisms in the Formation of this compound

The formation of this compound can proceed through different reaction mechanisms depending on the chosen synthetic route and catalytic system.

Free-radical chain mechanism is relevant for the direct chlorination of a fluorinated pentane precursor. wikipedia.orglibretexts.org This mechanism involves three main stages:

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•), typically induced by UV light or heat. libretexts.org

Propagation: A chlorine radical abstracts a hydrogen atom from the pentane backbone, creating an alkyl radical. This radical then reacts with another chlorine molecule to form the chlorinated product and another chlorine radical, which continues the chain.

Termination: The reaction terminates when two radicals combine.

Electrophilic substitution or addition is another important mechanism, particularly when using Lewis acid catalysts. The Lewis acid activates the halogenating agent, making it a stronger electrophile. This electrophile can then attack an electron-rich center in the precursor molecule, such as a double bond or an activated C-H bond.

Catalytic cycles involving metal intermediates are characteristic of transition metal-catalyzed reactions. For instance, with a manganese porphyrin catalyst, the proposed mechanism for C-H halogenation involves the formation of a high-valent oxo-manganese(V) species. This species abstracts a hydrogen atom from the alkane, generating a substrate radical and a hydroxo-manganese(IV) complex. In a subsequent step, the halogen atom is transferred from a halogen source to the substrate radical, regenerating the catalyst. researchgate.net

Optimization of Synthetic Routes and Reaction Conditions

The successful synthesis of this compound with high yield and selectivity necessitates the careful optimization of various reaction parameters.

Temperature plays a crucial role in controlling the reaction rate and selectivity. Higher temperatures can lead to faster reactions but may also promote side reactions and reduce selectivity. For free-radical halogenations, the temperature can influence the relative rates of abstraction of different types of hydrogen atoms.

The choice of solvent can significantly impact the reaction outcome. The solvent's polarity and coordinating ability can affect the solubility of reactants and the stability of intermediates.

The concentration of reactants and catalysts must be carefully controlled. In catalytic reactions, the catalyst loading needs to be optimized to achieve a balance between reaction rate and cost-effectiveness. The molar ratio of the halogenating agent to the substrate is also a critical factor in controlling the degree of halogenation.

Reaction time is another important parameter to optimize. Insufficient reaction time may lead to incomplete conversion, while excessively long times can result in the formation of undesired byproducts through over-halogenation or decomposition.

Modern approaches to reaction optimization often employ high-throughput screening and machine learning algorithms . beilstein-journals.orgsemanticscholar.orgmdpi.com These techniques allow for the rapid evaluation of a large number of reaction conditions to identify the optimal parameters for a given transformation.

Novel Approaches in Fluoropentane Synthesis

The field of organofluorine chemistry is continuously evolving, with new methods for the synthesis of fluorinated compounds being developed.

Late-stage functionalization is a particularly attractive strategy, where C-H bonds in a complex molecule are selectively converted to C-F bonds in the final steps of a synthesis. This approach avoids the need to carry fluorinated building blocks through a multi-step synthesis.

Photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds under mild conditions. nih.gov This method utilizes light-absorbing catalysts to generate reactive radical intermediates that can participate in fluorination reactions.

The development of new and more selective fluorinating and chlorinating agents is an ongoing area of research. The design of reagents with tailored reactivity can lead to improved control over the halogenation process.

The application of flow chemistry offers several advantages for the synthesis of halogenated compounds, including improved heat and mass transfer, enhanced safety, and the potential for automated optimization. nih.gov

These novel approaches hold promise for the development of more efficient and selective syntheses of complex halogenated molecules like this compound.

Investigation of Chemical Reactivity and Transformation Pathways of 2,2 Dichloro 1,1,1 Trifluoropentane

Reactions with Select Chemical Reagents

No specific studies detailing the reactions of 2,2-dichloro-1,1,1-trifluoropentane with common chemical reagents were identified. Based on the principles of organic chemistry and data for similar halogenated alkanes, it can be postulated that its reactivity would be characterized by the following:

Inertness under standard conditions: Like other alkanes, the pentane (B18724) backbone is largely unreactive at room temperature. The presence of chlorine and fluorine atoms further influences its reactivity.

Potential for reaction with strong reagents: Reactions with potent reducing agents, strong bases, or highly reactive metals might lead to dehalogenation or elimination reactions. For instance, reaction with alkali or alkaline earth metals could potentially occur. noaa.govindustrialchemicals.gov.au

Oxidation: Strong oxidizing agents, particularly at elevated temperatures, could lead to the degradation of the molecule. noaa.gov

A data table outlining specific reaction products, yields, and conditions for this compound cannot be constructed due to the absence of experimental findings.

Mechanistic Studies of Bond Cleavage and Formation

Detailed mechanistic studies involving the cleavage of C-Cl, C-F, and C-C bonds, as well as the formation of new bonds in this compound, are not available. General knowledge of haloalkane chemistry suggests that:

C-Cl vs. C-F Bond Strength: The Carbon-Chlorine bond is weaker than the Carbon-Fluorine bond and would be the more likely site for initial cleavage in many chemical reactions.

Radical Reactions: Similar to other alkanes, reactions initiated by ultraviolet light or radical initiators could proceed via a free-radical mechanism, leading to a mixture of halogenated products. wikipedia.org

Without specific research, a detailed discussion of reaction intermediates, transition states, and kinetic data for this compound remains speculative.

Photochemical Reactivity and Decomposition Mechanisms

There is no specific information on the photochemical reactivity and decomposition mechanisms of this compound. For related compounds like HCFC-123, tropospheric degradation is initiated by hydroxyl radicals. inchem.org A similar pathway could be hypothesized for this compound, which would involve the abstraction of a hydrogen atom followed by further reactions with oxygen. Photolysis, the direct cleavage of bonds by light, could also contribute to its degradation, likely starting with the weaker C-Cl bond.

Thermal Stability and Degradation Processes

Specific data on the thermal stability and degradation processes of this compound is not documented. For comparison, HCFC-123 shows less than one percent thermal decomposition at 300°C over 24 hours. industrialchemicals.gov.au When decomposition does occur at high temperatures, it is known to produce toxic fumes such as phosgene, hydrogen fluoride, and hydrogen chloride. nih.gov It is reasonable to assume that this compound would also decompose at elevated temperatures, likely yielding a complex mixture of smaller fluorinated and chlorinated compounds, as well as acidic gases.

Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2,2-dichloro-1,1,1-trifluoropentane, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be employed to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show two distinct signals corresponding to the two types of non-equivalent protons in the molecule: the methylene (B1212753) (-CH₂-) group at C3 and the methyl (-CH₃) group at C5.

The -CH₂- protons at the C3 position are adjacent to a carbon bearing two chlorine atoms (C2) and another methylene group (C4). The strong electron-withdrawing effect of the nearby dichlorotrifluoroethyl group would shift this signal significantly downfield. It would appear as a triplet due to coupling with the two protons on C4.

The -CH₃ protons at the C5 position are at the end of the alkyl chain. This signal would appear further upfield and would be split into a triplet by the adjacent C4 methylene protons.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display five unique signals, one for each carbon atom in the pentane (B18724) chain. The chemical shifts are heavily influenced by the attached halogens.

C1 (-CF₃): This carbon would appear as a quartet due to coupling with the three fluorine atoms. Its chemical shift would be significantly affected by the three fluorine atoms.

C2 (-CCl₂-): This quaternary carbon, bonded to two chlorine atoms, a trifluoromethyl group, and a propyl chain, would be found downfield.

C3, C4, C5: These carbons of the propyl group would have shifts more characteristic of alkanes, though C3 would be shifted downfield due to the proximity of the electron-withdrawing groups.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum would provide definitive evidence for the -CF₃ group. It is expected to show a single signal, as all three fluorine atoms are chemically equivalent. This signal would be a singlet in a proton-decoupled spectrum.

| Predicted ¹H NMR Data | |

| Proton Environment | Predicted Chemical Shift (ppm) |

| -CH₂- (C3) | Downfield (triplet) |

| -CH₃ (C5) | Upfield (triplet) |

| Predicted ¹³C NMR Data | |

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-CF₃) | ~120-130 (quartet) |

| C2 (-CCl₂-) | ~90-110 |

| C3 (-CH₂-) | ~40-50 |

| C4 (-CH₂-) | ~20-30 |

| C5 (-CH₃) | ~10-15 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

C-F Stretching: Strong absorption bands characteristic of carbon-fluorine bonds are expected in the IR spectrum, typically in the 1000-1400 cm⁻¹ region. The -CF₃ group will have intense, distinct stretching vibrations.

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to appear in the fingerprint region of the IR spectrum, generally between 850 and 550 cm⁻¹. libretexts.orgorgchemboulder.com These bands can sometimes be weak or obscured. orgchemboulder.com

C-H Stretching and Bending: The spectrum will show C-H stretching vibrations from the sp³ hybridized carbons of the propyl group in the 2850-3000 cm⁻¹ range. libretexts.org C-H bending vibrations for the methylene and methyl groups would also be present in the fingerprint region (around 1470-1370 cm⁻¹). libretexts.org

C-C Stretching: Carbon-carbon single bond stretching vibrations are typically weak and appear in the 1200-800 cm⁻¹ range.

| Predicted Infrared (IR) Absorption Bands | |

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| C-H stretch (sp³) | 2850-3000 |

| C-F stretch | 1000-1400 |

| C-Cl stretch | 850-550 |

| C-H bend | 1350-1470 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.

The molecular ion peak (M⁺) for this compound would be observed, and its mass would correspond to the sum of the atomic masses of its constituent atoms (C₅H₇Cl₂F₃). A key feature would be the isotopic pattern of the molecular ion peak. Due to the presence of two chlorine atoms, there will be characteristic M⁺, [M+2]⁺, and [M+4]⁺ peaks with a relative intensity ratio of approximately 9:6:1, arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for halogenated alkanes involve the cleavage of carbon-halogen and carbon-carbon bonds. fluorine1.rufluorine1.ru

Loss of a Chlorine Radical (·Cl): A prominent peak corresponding to the [M-Cl]⁺ fragment is expected.

Loss of a Trifluoromethyl Radical (·CF₃): Cleavage of the C1-C2 bond would result in a fragment corresponding to [M-CF₃]⁺. The CF₃⁺ ion itself is often a very abundant ion in the mass spectra of fluorocarbons. nist.gov

Alpha-Cleavage: The fragmentation of the propyl chain is also likely, leading to a series of alkyl fragments. fluorine1.rufluorine1.ru The most stable carbocations will produce the most intense peaks.

Rearrangements: McLafferty-type rearrangements can occur in certain halogenated compounds. nih.gov

| Predicted Mass Spectrometry Data | |

| Ion | Description |

| [C₅H₇Cl₂F₃]⁺ | Molecular Ion (M⁺) with characteristic 9:6:1 isotope pattern |

| [C₅H₇ClF₃]⁺ | Fragment from loss of one Cl atom |

| [C₄H₇Cl₂]⁺ | Fragment from loss of CF₃ radical |

| [CF₃]⁺ | Trifluoromethyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique requires a single, high-quality crystal of the compound. While crystallographic data for this compound is not publicly available, the technique would, if successful, yield invaluable information.

Challenges in crystallizing small, flexible, and non-polar molecules like this are significant. However, if a suitable crystal were obtained, X-ray diffraction analysis would provide:

Precise Bond Lengths: The exact distances for all C-C, C-H, C-Cl, and C-F bonds.

Accurate Bond Angles: The angles between all bonded atoms, revealing the local geometry (e.g., the tetrahedral arrangement around the sp³ carbons).

Intermolecular Interactions: Details on how the molecules pack together in the crystal, including any potential halogen bonding or other non-covalent interactions. mdpi.com

The ability to obtain such detailed structural parameters is crucial for understanding the physical properties and reactivity of the molecule.

Advanced Spectroscopic Techniques in Halogenated Compound Analysis

While 1D NMR and IR are powerful, complex halogenated molecules often require more advanced techniques for unambiguous characterization. mdpi.com

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY would definitively establish the proton-proton coupling network, confirming the connectivity between the C3 and C4 protons. numberanalytics.com

HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra. numberanalytics.com

Computational and Predictive Methods: Modern computational chemistry allows for the prediction of NMR chemical shifts using methods like Density Functional Theory (DFT). numberanalytics.comrsc.org These predictions can be compared with experimental data to confirm structural assignments with high confidence. nih.gov Machine learning algorithms are also emerging as powerful tools for accurately predicting NMR spectra. nih.govdoaj.org

Advanced Mass Spectrometry: Techniques like atmospheric pressure chemical ionization (APCI) coupled with high-resolution mass spectrometry (qTOF-MS) can be used for detailed analysis of complex mixtures of halogenated compounds and their degradation products. researchgate.netnih.gov

These advanced methods, often used in combination, provide a robust toolkit for the comprehensive structural elucidation of complex molecules like this compound. mdpi.comnumberanalytics.com

Computational Chemistry and Quantum Mechanical Studies of 2,2 Dichloro 1,1,1 Trifluoropentane

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

The electronic energy of a molecule's ground state is determined by its electron density (ρ) according to the Hohenberg-Kohn theorem. mdpi.com DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-31G*), can be employed to optimize the geometry of 2,2-dichloro-1,1,1-trifluoropentane and calculate key electronic properties. The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Table 1: Predicted Electronic Properties of Halogenated Alkanes using DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 2,2-Dichloro-1,1,1-trifluoroethane (B1218200) | -7.85 | 0.54 | 8.39 |

| 1,1-Dichloro-1,2,2-trifluoroethane | -7.92 | 0.61 | 8.53 |

| This compound (Predicted) | -7.70 | 0.45 | 8.15 |

Note: Data for related compounds is presented to illustrate typical values. The values for this compound are hypothetical predictions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has a rotatable pentyl chain, MD simulations are invaluable for exploring its conformational space. By simulating the molecule's behavior in a given environment (e.g., in a solvent or in the gas phase) at a specific temperature and pressure, researchers can identify the most stable conformations and the energy barriers between them. nih.gov

The simulations involve solving Newton's equations of motion for a system of interacting atoms, where the forces between atoms are described by a force field. The resulting trajectories provide a detailed picture of the molecule's dynamic behavior, including bond rotations, angle bending, and non-bonded interactions. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Table 2: Torsional Energy Barriers for Rotation Around C-C Bonds in Halogenated Pentanes (Predicted)

| Bond | Rotational Barrier (kcal/mol) | Most Stable Conformation (Dihedral Angle) |

| C1-C2 | 3.5 | 180° (anti-periplanar) |

| C2-C3 | 4.2 | 60° (gauche) |

| C3-C4 | 3.1 | 180° (anti-periplanar) |

Note: This table presents hypothetical data for this compound to illustrate the type of information obtained from MD simulations.

Prediction of Reaction Energetics and Transition States

Computational methods, particularly DFT, are instrumental in predicting the energetics of chemical reactions and identifying the structures of transition states. mdpi.com For this compound, this could involve studying its decomposition pathways, its reactions with atmospheric radicals (e.g., hydroxyl radicals), or its potential for dehalogenation.

Table 3: Predicted Activation Energies for a Hypothetical Reaction of this compound

| Reaction | Reactant(s) | Product(s) | Activation Energy (kcal/mol) |

| Dehydrochlorination | C5H9Cl2F3 | C5H8ClF3 + HCl | 35.2 |

| Reaction with OH• | C5H9Cl2F3 + OH• | C5H8Cl2F3• + H2O | 5.8 |

Note: The data in this table is hypothetical and serves to illustrate the predictive capabilities of computational chemistry for reaction energetics.

Quantitative Structure-Activity Relationships (QSAR) for Halogenated Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. researchgate.netnih.gov In the context of halogenated compounds like this compound, QSAR can be used to predict properties such as toxicity, environmental fate, or anesthetic potency based on calculated molecular descriptors. nih.gov

The development of a QSAR model involves several steps: selecting a dataset of compounds with known activities, calculating a variety of molecular descriptors (e.g., electronic, steric, and lipophilic properties), developing a mathematical equation that correlates the descriptors with the activity, and validating the model's predictive power. mdpi.com For halogenated compounds, relevant descriptors might include molecular weight, logP (a measure of lipophilicity), dipole moment, and the energies of frontier molecular orbitals. biolscigroup.us

Table 4: Molecular Descriptors Used in QSAR Models for Halogenated Hydrocarbons

| Descriptor | Description | Typical Value Range for Halogenated Pentanes |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | 150 - 250 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | 2.5 - 4.5 |

| Dipole Moment | A measure of the net molecular polarity. | 1.0 - 3.0 Debye |

| Polarizability | The ability of the electron cloud to be distorted by an electric field. | 10 - 20 ų |

Note: This table provides examples of descriptors and their typical ranges for illustrative purposes.

Isomerism and Stereochemical Considerations in 2,2 Dichloro 1,1,1 Trifluoropentane

Analysis of Constitutional Isomers of Dichlorotrifluoropentanes

Constitutional isomers are compounds that share the same molecular formula but have different structural formulas, meaning the atoms are connected in a different order. youtube.comkhanacademy.org For dichlorotrifluoropentanes, the molecular formula is C5H7Cl2F3. The isomerism within this class of compounds can be categorized by variations in the carbon skeleton and the positions of the halogen substituents.

The carbon backbone of a pentane (B18724) can exist in three different forms, which provides a primary basis for constitutional isomerism:

n-pentane: A straight five-carbon chain.

Isopentane (2-methylbutane): A branched chain with a methyl group on the second carbon.

Neopentane (2,2-dimethylpropane): A highly branched structure with a central carbon bonded to four other carbons.

For each of these carbon skeletons, the two chlorine and three fluorine atoms can be arranged in numerous different positions, leading to a large number of possible constitutional isomers. For the specific compound 2,2-Dichloro-1,1,1-trifluoropentane, the substituents are located on a straight n-pentane chain.

Table 1: Examples of Positional Isomerism in Dichlorotrifluoropentanes on an n-Pentane Backbone

| IUPAC Name | Position of Halogens |

|---|---|

| 1,1-Dichloro-2,2,3-trifluoropentane | Cl on C1; F on C2, C3 |

| 1,5-Dichloro-2,3,4-trifluoropentane | Cl on C1, C5; F on C2, C3, C4 |

| This compound | Cl on C2; F on C1 |

This table is illustrative and does not represent an exhaustive list.

Functional group isomerism, such as the formation of cyclic structures (cycloalkanes) or double bonds (alkenes), further increases the number of possible isomers for the molecular formula C5H7Cl2F3. docbrown.info

Conformational Analysis and Energy Minima

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For this compound, the most significant rotations occur around the C-C single bonds of the pentane chain.

The rotation around the C2-C3 bond is of particular interest due to the bulky substituents on the C2 carbon (two chlorine atoms and a trifluoromethyl group) and the propyl group attached to C3. The principles of conformational analysis, often illustrated with simpler molecules like butane, can be applied. libretexts.org These rotations lead to different conformers, such as staggered and eclipsed conformations.

Staggered Conformations: These are energy minima where the substituents on adjacent carbons are as far apart as possible, minimizing steric strain. Within staggered conformations, there are anti arrangements (where the largest groups are 180° apart) and gauche arrangements (where the largest groups are 60° apart). nih.gov

Eclipsed Conformations: These are energy maxima where substituents on adjacent carbons are aligned, leading to maximum steric and torsional strain.

For this compound, the large trifluoromethyl (-CF3) group and the two chlorine atoms on C2 create significant steric hindrance. Therefore, the molecule will preferentially adopt a staggered conformation around the C2-C3 bond where the bulky -C(Cl)2(CF3) group is anti to the ethyl group extending from C3. Gauche interactions involving these large groups would be energetically unfavorable. While specific energy minima for this molecule are not extensively documented, the principles of steric hindrance suggest a strong preference for conformations that maximize the distance between the halogenated groups and the rest of the alkyl chain.

Impact of Halogen Substitution on Stereochemistry

The substitution of hydrogen atoms with halogens has a profound impact on the stereochemistry of a molecule. These effects are primarily due to steric and electronic factors.

Steric Effects: Halogen atoms are significantly larger than hydrogen atoms. The increased steric bulk of chlorine and fluorine atoms in this compound influences the preferred conformations. The high degree of substitution on C1 and C2 creates significant steric strain, which dictates that the molecule will adopt conformations that minimize the interactions of these bulky groups, as discussed in the conformational analysis.

The combined steric and electronic influence of the five halogen atoms in this compound results in a molecule with conformational preferences that are significantly different from its non-halogenated parent alkane, pentane.

Advanced Research Applications in Specialized Chemical Syntheses

Role as a Building Block in Complex Fluorinated Molecules

There is currently a lack of published research detailing the use of 2,2-dichloro-1,1,1-trifluoropentane as a foundational component or "building block" in the synthesis of more complex fluorinated molecules. The reactivity of its dichloromethyl and trifluoroethyl groups suggests potential for various chemical transformations, but specific examples and detailed research findings are not present in the available literature.

Precursor in the Synthesis of Specialty Polymers and Materials

Similarly, the role of this compound as a monomer or precursor in the development of specialty polymers and advanced materials is not documented in the scientific literature accessed. While fluorinated polymers are a significant area of materials science, the specific contribution of this pentane (B18724) derivative has not been a subject of published academic or industrial research.

Applications in Advanced Solvent Systems (academic perspective, excluding commercial products/uses)

From an academic viewpoint, there are no available studies that investigate the properties and applications of this compound within advanced solvent systems. Research into its solvency characteristics, such as its polarity, miscibility with other solvents, and its utility in facilitating specific chemical reactions, has not been reported.

Future Prospects and Emerging Research Areas for 2,2 Dichloro 1,1,1 Trifluoropentane Chemistry

Development of Green Chemistry Approaches for its Synthesis and Use

There is no available research data on the development of green chemistry approaches specifically for the synthesis and use of 2,2-Dichloro-1,1,1-trifluoropentane. While green chemistry is a significant focus in the broader field of chemical synthesis, including for some fluorinated compounds, these principles have not been documented in the context of this specific pentane (B18724) derivative.

Exploration of Novel Catalytic Transformations

Information regarding the exploration of novel catalytic transformations involving this compound is not present in the reviewed scientific literature. Research on catalytic C-F and C-Cl bond activation is a dynamic field, but studies detailing such transformations for this compound have not been published.

Integration into Materials Science and Nanotechnology Research

There is a lack of published research on the integration of this compound into materials science and nanotechnology. The unique properties of fluorinated compounds can be valuable in these fields, but the potential of this specific molecule has not been explored in available studies.

Cross-Disciplinary Research with Theoretical Chemistry and Analytical Sciences

No specific cross-disciplinary research initiatives combining theoretical chemistry and analytical sciences for the study of this compound have been reported. Such studies are crucial for understanding molecular properties and developing detection methods, indicating a significant gap in the knowledge base for this compound.

Q & A

Q. What are the critical safety considerations when handling 2,2-dichloro-1,1,1-trifluoroethane in laboratory settings?

Methodological Answer:

- Exposure Limits : Adhere to occupational exposure limits (TWA: 50 ppm or 310 mg/m³) to avoid dizziness or drowsiness, as per workplace safety guidelines .

- Toxicity Assessment : No evidence of germ cell mutagenicity, carcinogenicity, or reproductive toxicity in guinea pig models, but prolonged inhalation may cause central nervous system depression .

- Ventilation : Use fume hoods to mitigate inhalation risks due to its low boiling point (27.6°C) and rapid volatilization .

Q. What are the key physical properties of HCFC-123 relevant to experimental design?

Methodological Answer:

- Thermophysical Data : Density (1.475 g/cm³), melting point (-107°C), and refractive index (1.3392 at 10°C) are critical for phase behavior studies .

- Phase Stability : Stable under standard conditions but requires storage at 2–8°C to minimize degradation .

- Gas Density : 6.823 kg/m³ at 25°C and 1 atm, essential for gas-phase reaction setups .

Advanced Research Questions

Q. How can thermodynamic models for HCFC-123 be validated against experimental data?

Methodological Answer:

- Equation of State : Use the international standard equation (Younglove, 1994) to predict pressure-volume-temperature (PVT) behavior, validated against NIST-recommended datasets .

- Heat Capacity Validation : Compare experimental liquid-phase heat capacity measurements (e.g., Varushchenko and Druzhinina, 2002) with computational models like the ACD/Labs Percepta Platform .

- Thermal Conductivity : Apply the Laesecke-Perkins correlation (1996) for accurate thermal conductivity predictions in refrigeration cycle simulations .

Q. What methodologies are recommended for analyzing environmental degradation pathways of HCFC-123?

Methodological Answer:

- Ozone Depletion Potential (ODP) : Quantify stratospheric ozone impact using FTIR product studies (e.g., CF₃O + NO → CF₂O + FNO) to track chlorine radical release .

- Tropospheric Lifetime : Measure reaction rates with hydroxyl radicals (OH·) via gas chromatography-mass spectrometry (GC-MS) to estimate atmospheric persistence (~1.4 years) .

- Biodegradation : Conduct anaerobic soil studies to assess reductive dechlorination pathways, monitoring intermediates like trifluoroethylene .

Q. How can synthetic routes for HCFC-123 derivatives be optimized for yield and selectivity?

Methodological Answer:

- Copper-Mediated Cross-Coupling : Use Cu(I) catalysts to facilitate radical reactions with phenols or thiophenols, achieving >80% yield under inert conditions .

- Isomer Control : Optimize reaction temperature (50–70°C) and solvent polarity to minimize byproducts like 1,2-dichloro-1,1,2-trifluoroethane .

- Purification : Employ fractional distillation (boiling point 27.6°C) to isolate high-purity HCFC-123 (>99%) for downstream applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.